Ethyl 5-chloro-3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 5-chloro-3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a piperazine moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-2-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as salicylaldehyde derivatives and α-haloketones.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzofuran core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzofuran ring, potentially converting it to a dihydrobenzofuran derivative.
Substitution: The chloro group on the benzofuran ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: N-oxides of the piperazine moiety.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Studied for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-2-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzofuran and piperazine moieties. These interactions may modulate biological pathways, leading to its observed pharmacological effects.
Comparison with Similar Compounds
- 5-Chloro-3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one hydrochloride
- N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide
Comparison: Ethyl 5-chloro-3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-2-carboxylate is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the piperazine moiety further enhances its potential interactions with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
ethyl 5-chloro-3-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O4/c1-2-24-18(23)17-15(14-11-13(19)3-4-16(14)25-17)12-21-7-5-20(6-8-21)9-10-22/h3-4,11,22H,2,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYJQGHSJKKKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)CN3CCN(CC3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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